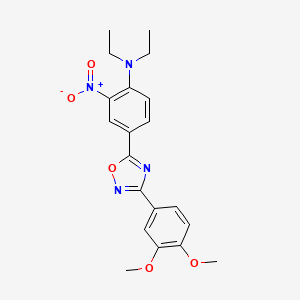
N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as MPPO, is a compound that has shown potential in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents and is used in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action of N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to act as a nitric oxide donor, releasing nitric oxide in cells and tissues. Nitric oxide is a signaling molecule that plays a role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and physiological effects:
N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. It has been found to increase the production of nitric oxide in cells and tissues, leading to vasodilation and improved blood flow. It has also been found to have antioxidant activity, protecting cells from oxidative stress. Additionally, it has been found to have anti-inflammatory activity, reducing inflammation in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential as a fluorescent probe for the detection of nitric oxide. However, one limitation is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research of N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One direction is the synthesis of new compounds based on the structure of N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, with potential biological activity. Another direction is the development of new methods for the detection of nitric oxide in cells and tissues, using N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide as a fluorescent probe. Additionally, the potential use of N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in the treatment of various diseases, such as cancer and cardiovascular disease, should be further explored.
Synthesemethoden
The synthesis of N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of N-methylpropanamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to have potential in various scientific research applications. It has been used as a fluorescent probe for the detection of nitric oxide in cells and tissues. It has also been used in the synthesis of other compounds with potential biological activity, such as anticancer agents and antimicrobial agents.
Eigenschaften
IUPAC Name |
N-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-13-10(16)7-8-11-14-12(15-17-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEKAENMKLCCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-chloro-2-methoxyphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689453.png)







![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7689490.png)
![(E)-4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7689494.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7689518.png)